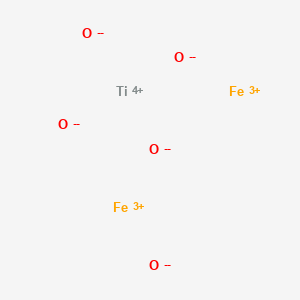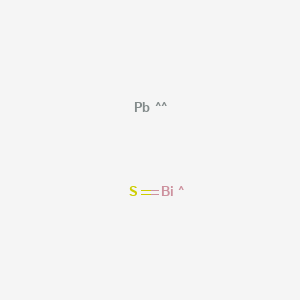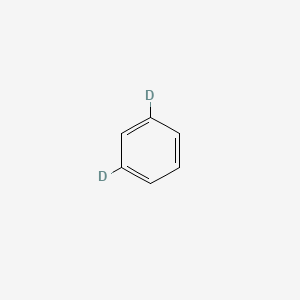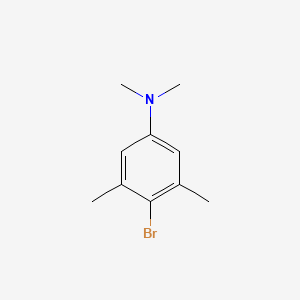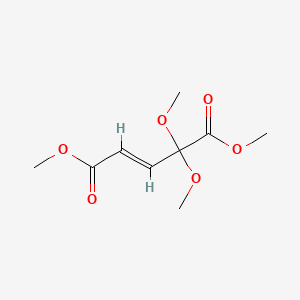
Silacyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclopropane is a key member of the organosilicon family . It has received considerable attention in synthetic chemistry due to the activation of the silicon–carbon bond . This activation is followed by ring-opening and ring expansion processes, leading to the production of some important organosilicon compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, a phosphine-stabilized silacyclopropyl cation has been synthesized and fully characterized . The synthesis of (±)-1′-epi-stegobinone has been accomplished in ten steps and 17% overall yield from a recently reported this compound-derived diol . All stereocenters of the final product were established relative to the stereochemistry of the initial this compound .Molecular Structure Analysis
The molecular structure of this compound has been characterized in solution by NMR spectroscopy and in the solid state by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
This compound exhibits interesting chemical reactions. For instance, a phosphine-stabilized silacyclopropyl cation reversibly isomerizes into the corresponding seven-membered cyclic (alkyl)-(amino)silylene at room temperature via a formal migratory ethylene insertion into the Si P bond . Although the silylene has not been spectroscopically detected, its transient formation has been evidenced by the isolation of the corresponding disilene dimer .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its chemistry. The silicon–carbon bond can be activated, leading to ring-opening and ring expansion processes . This results in the production of some important organosilicon compounds .Wissenschaftliche Forschungsanwendungen
Stability and Isomerization : Silacyclopropane and its isomers have been studied for their geometries, relative energies, and electron density distributions. VinyIsilane was found to be the most stable isomer, with methyl substitution preferred at the silicon end of both silaethylene and methyl silylene (Gordon, 1980).
Silacyclopropanation of Alkenes : A method for silacyclopropanation of alkenes using metal-catalyzed silylene transfer has been developed. This approach offers a mild, functional group tolerant method for forming complex silacyclopropanes (Ciraković, Driver, Woerpel, 2002).
Radical-Based Mechanism in Insertion Reactions : The insertion reactions of silacyclopropanes with p-benzoquinones, leading to oxasilacyclopentanes, involve radical intermediates. This radical-based mechanism was expanded to include reactions with dienones, aryl aldehydes, and electron-deficient enones (Rotsides, Woerpel, 2016).
Copper-Catalyzed Reactions with Carbonyl Compounds : Silacyclopropanes react with carbonyl compounds in a stereospecific and highly selective fashion, catalyzed by copper salts. This reaction demonstrates potential for forming complex organic molecules with defined stereochemistry (Franz, Woerpel, 1999).
Synthetic Applications in Organic Chemistry : Silacyclopropanes have been used in stereoselective organic synthesis, serving as intermediates for the synthesis of polyoxygenated organic molecules. The products of these reactions have shown significant potential in various synthetic applications (Franz, Woerpel, 2000).
Structural Studies on Silaheterocycles : Research has been conducted on the molecular structure of silaheterocyclic compounds, including silacyclopropanes. This includes the study of structural characteristics and reactivity patterns of these compounds (Lukevics, Pudova, 1998).
Silver-Mediated Silylene Transfer : Kinetic studies have explored the mechanism of silver-mediated silylene transfer from this compound to alkenes. This research contributes to understanding the catalytic processes involving silacyclopropanes (Driver, Woerpel, 2004).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the research of Silacyclopropane could involve further exploration of its synthesis, chemical reactions, and applications. The growing landscape in the reactions of silacyclobutanes, a related compound, suggests that there could be fascinating new progress in the study of this compound .
Eigenschaften
IUPAC Name |
silirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Si/c1-2-3-1/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBJMYVOQWDQNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[SiH2]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



